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Compound of Interest

Compound Name: Vinylamine

Cat. No.: B613835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectroscopy of vinylamine. Due to the inherent instability of vinylamine, experimental

NMR data for the isolated compound is scarce. Therefore, this document compiles and

presents predicted NMR data from computational studies, supplemented with experimental

data from closely related and more stable vinyl derivatives, such as N-vinylformamide and N-

vinylacetamide. This guide is intended to serve as a valuable resource for researchers in the

fields of chemistry and drug development who are working with enamines and related vinyl

compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts for vinylamine have been predicted using computational methods, such as

Density Functional Theory (DFT) and ab initio calculations.[1][2] These predictions provide

valuable estimates for the resonance frequencies of the different nuclei in the molecule. For

comparative purposes, experimental data for N-vinylformamide and N-vinylacetamide are also

provided.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
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Proton
Predicted Chemical
Shift (Vinylamine)

Experimental
Chemical Shift (N-
Vinylformamide)

Experimental
Chemical Shift (N-
Vinylacetamide)

Hα ~6.5 - 7.0 ~6.5 - 7.2 ~6.8 - 7.3

Hβ (cis to NH₂) ~4.2 - 4.5 ~4.3 - 4.6 ~4.2 - 4.5

Hβ' (trans to NH₂) ~4.0 - 4.3 ~4.0 - 4.3 ~3.9 - 4.2

NH₂
Highly variable

(broad)
~8.0 - 8.5 (NH) ~8.5 - 9.0 (NH)

Note: The chemical shift of the NH₂ protons is highly dependent on solvent, concentration, and

temperature, and often appears as a broad singlet.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon
Predicted Chemical
Shift (Vinylamine)

Experimental
Chemical Shift (N-
Vinylformamide)

Experimental
Chemical Shift (N-
Vinylacetamide)

Cα ~140 - 145 ~130 - 135 ~130 - 135

Cβ ~85 - 90 ~95 - 100 ~90 - 95

Predicted and Representative Coupling Constants
The spin-spin coupling constants (J-couplings) are crucial for determining the connectivity and

stereochemistry of a molecule. Below are the predicted H-H coupling constants for vinylamine
and typical experimental values observed in related vinyl systems.

Table 3: Predicted and Representative H-H Coupling Constants (J) in Hz
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Coupling
Predicted Value
(Vinylamine)

Typical Experimental Value

²J (Hβ - Hβ') (geminal) ~1.5 - 2.5 0.5 - 3.0

³J (Hα - Hβ, cis) ~7.0 - 9.0 6.0 - 12.0

³J (Hα - Hβ', trans) ~14.0 - 16.0 12.0 - 18.0

³J (Hα - NH) Variable
Not typically observed due to

exchange

³J (Hβ/Hβ' - NH) Variable
Not typically observed due to

exchange

Experimental Protocols
Obtaining high-quality NMR spectra of volatile and potentially air-sensitive compounds like

vinylamine requires specific sample preparation and experimental setup.[4][5][6][7][8]

Sample Preparation for a Volatile and Air-Sensitive
Liquid

Solvent Selection: Choose a deuterated solvent that is compatible with the analyte and will

not obscure key signals. For vinylamine, aprotic solvents such as benzene-d₆ or THF-d₈ are

suitable. The solvent should be thoroughly dried and degassed prior to use.[4]

Sample Handling: Due to its volatility and air-sensitivity, all manipulations of vinylamine
should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line

techniques or in a glovebox.[7][8]

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally

sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration may be necessary.

NMR Tube: Use a high-quality NMR tube with a sealable cap, such as a J. Young's tube, to

prevent evaporation and exposure to the atmosphere.[5]

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for

both ¹H and ¹³C NMR in most organic solvents.
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NMR Spectrometer Parameters
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized through shimming to

obtain sharp spectral lines.

Acquisition Parameters for ¹H NMR:

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

Acquisition Time (at): Typically 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans should

provide a good signal-to-noise ratio.

Acquisition Parameters for ¹³C NMR:

Decoupling: Proton decoupling is used to simplify the spectrum and enhance the signal-to-

noise ratio through the Nuclear Overhauser Effect (NOE).

Pulse Angle: A 45-90° pulse angle is common.

Acquisition Time (at): Typically 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, longer delays (5 x T₁) are

necessary.

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

(several hundred to thousands) is required.

Visualization of the Vinylamine Spin System
The following diagram illustrates the structure of vinylamine and the key proton-proton

coupling interactions that give rise to the splitting patterns observed in the ¹H NMR spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio
investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-
Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

3. organicchemistrydata.org [organicchemistrydata.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b613835?utm_src=pdf-body-img
https://www.benchchem.com/product/b613835?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17640030/
https://pubmed.ncbi.nlm.nih.gov/17640030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11209944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11209944/
https://organicchemistrydata.org/hansreich/resources/nmr/?page=06-cmr-04-shifts-vinyl/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. organomation.com [organomation.com]

5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

6. chem.libretexts.org [chem.libretexts.org]

7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews
[chemistryviews.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectroscopy
of Vinylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613835#vinylamine-nmr-chemical-shifts-and-
coupling-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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